
Faznolutamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Faznolutamide is a synthetic compound known for its antiandrogen properties. It is primarily investigated for its potential use in treating conditions related to androgen receptor activity, such as prostate cancer. The chemical structure of this compound is characterized by the presence of a benzonitrile group, a fluorine atom, and a methoxy group, among other functional groups .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Faznolutamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzonitrile Core:
Introduction of Functional Groups:
Formation of the Imidazolidinyl Group: The final steps involve the formation of the imidazolidinyl group, which is achieved through a series of condensation and cyclization reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
化学反応の分析
Types of Reactions: Faznolutamide undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can replace specific functional groups on the this compound molecule with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms .
科学的研究の応用
Faznolutamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of antiandrogen agents and their interactions with various chemical reagents.
Biology: this compound is investigated for its effects on androgen receptors and its potential to modulate biological pathways related to androgen activity.
Medicine: The primary medical application of this compound is in the treatment of prostate cancer, where it acts as an antiandrogen agent to inhibit the growth of cancer cells.
Industry: this compound is used in the development of pharmaceuticals and as a reference compound in quality control processes
作用機序
Faznolutamide exerts its effects by binding to androgen receptors, thereby inhibiting the action of androgens. This inhibition prevents the activation of androgen receptor-mediated transcription, leading to a decrease in the expression of genes involved in the growth and survival of prostate cancer cells. The molecular targets of this compound include the androgen receptor and associated co-regulatory proteins .
類似化合物との比較
Enzalutamide: Another antiandrogen agent used in the treatment of prostate cancer.
Darolutamide: A nonsteroidal androgen receptor antagonist with a similar therapeutic application.
Uniqueness of Faznolutamide: this compound is unique in its specific chemical structure, which includes a benzonitrile core, a fluorine atom, and a methoxy group. These structural features contribute to its distinct pharmacological properties and potential advantages in terms of efficacy and safety compared to other antiandrogen agents .
特性
CAS番号 |
1272719-08-0 |
|---|---|
分子式 |
C19H17FN4O2S |
分子量 |
384.4 g/mol |
IUPAC名 |
4-[4,4-dimethyl-3-(6-methylpyridin-3-yl)-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-methoxybenzonitrile |
InChI |
InChI=1S/C19H17FN4O2S/c1-11-5-7-13(10-22-11)24-18(27)23(17(25)19(24,2)3)14-8-6-12(9-21)16(26-4)15(14)20/h5-8,10H,1-4H3 |
InChIキー |
YMGGYZJNZHRLEN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=C(C(=C(C=C3)C#N)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide](/img/structure/B12392943.png)
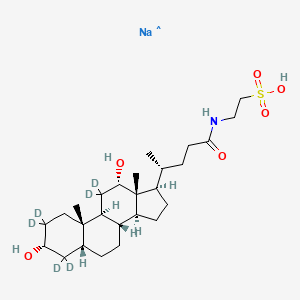
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392952.png)
![Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B12392959.png)
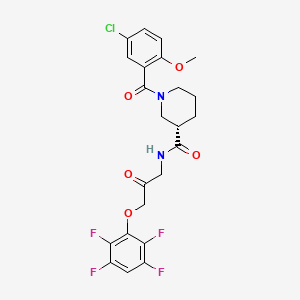
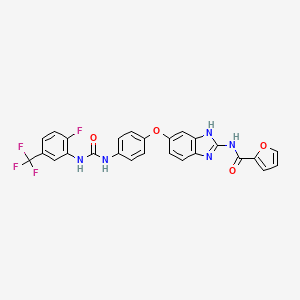
![N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine](/img/structure/B12392991.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
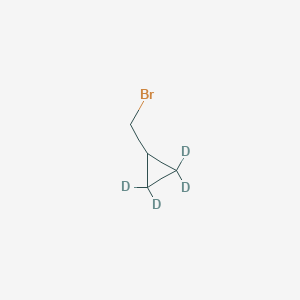
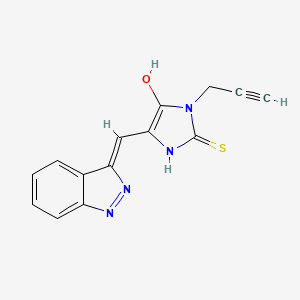
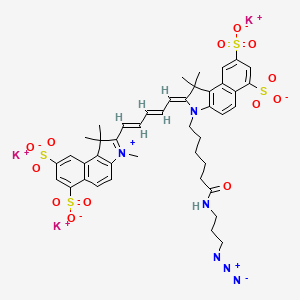

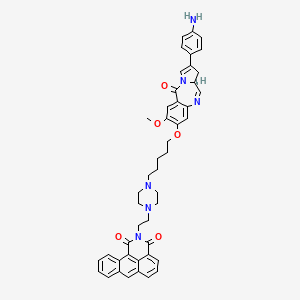
![1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B12393019.png)
